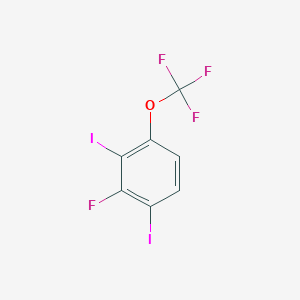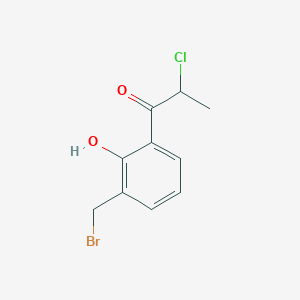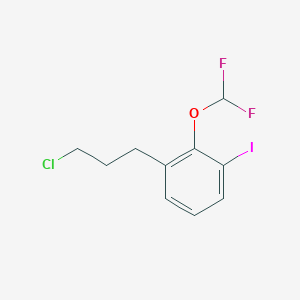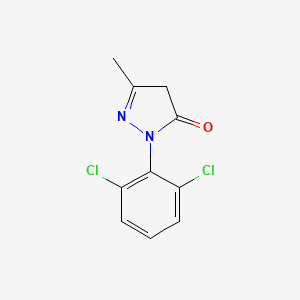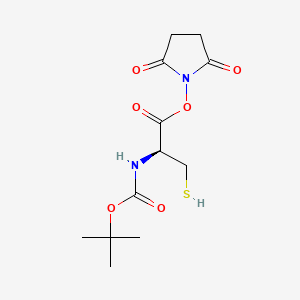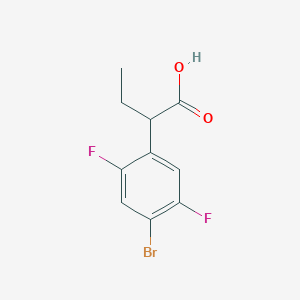
Ethyl 4-bromo-2,5-difluorophenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-2,5-difluorophenylacetic acid is an organic compound with the molecular formula C10H9BrF2O2 and a molecular weight of 279.08 g/mol . It is characterized by its white solid appearance and strong odor. This compound is slightly soluble in water but readily dissolves in organic solvents .
Métodos De Preparación
The synthesis of ethyl 4-bromo-2,5-difluorophenylacetic acid typically involves a series of chemical reactions, including fluorination and esterification of the benzene ring . The industrial production methods may vary, but they generally follow similar synthetic routes. The preparation process involves:
Fluorination: Introduction of fluorine atoms into the benzene ring.
Bromination: Addition of a bromine atom to the benzene ring.
Esterification: Formation of the ester group by reacting the acid with ethanol.
Análisis De Reacciones Químicas
Ethyl 4-bromo-2,5-difluorophenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation can be performed using oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide can yield ethyl 4-iodo-2,5-difluorophenylacetic acid .
Aplicaciones Científicas De Investigación
Ethyl 4-bromo-2,5-difluorophenylacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 4-bromo-2,5-difluorophenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate biological processes by binding to enzymes or receptors, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Ethyl 4-bromo-2,5-difluorophenylacetic acid can be compared with similar compounds such as:
4-Bromo-2,5-difluorobenzoic acid: This compound shares a similar structure but lacks the ethyl ester group.
2,4-Difluorophenylacetic acid: This compound has a similar acetic acid structure but with different fluorine substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern and ester group, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H9BrF2O2 |
|---|---|
Peso molecular |
279.08 g/mol |
Nombre IUPAC |
2-(4-bromo-2,5-difluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H9BrF2O2/c1-2-5(10(14)15)6-3-9(13)7(11)4-8(6)12/h3-5H,2H2,1H3,(H,14,15) |
Clave InChI |
ZFGDMOJVKBGADL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC(=C(C=C1F)Br)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


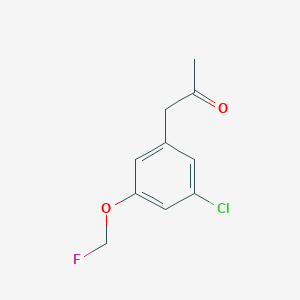
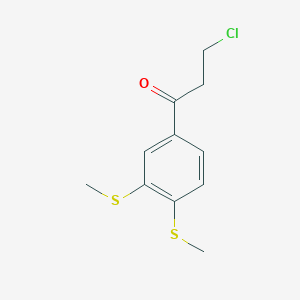
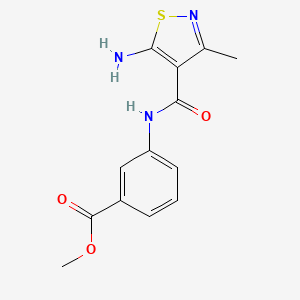
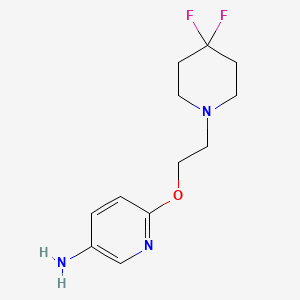

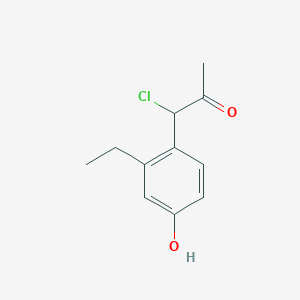
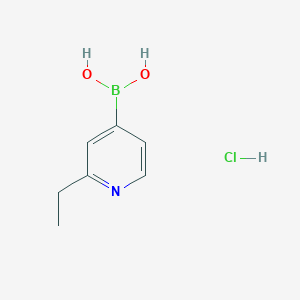
![9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B14046864.png)

